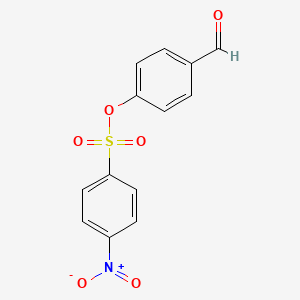

4-Formylphenyl 4-nitrobenzenesulfonate

描述

Structure

3D Structure

属性

IUPAC Name |

(4-formylphenyl) 4-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6S/c15-9-10-1-5-12(6-2-10)20-21(18,19)13-7-3-11(4-8-13)14(16)17/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGXXWIARAGAOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301744 | |

| Record name | 4-formylphenyl 4-nitrobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55660-69-0 | |

| Record name | NSC146142 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-formylphenyl 4-nitrobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Aspects of 4 Formylphenyl 4 Nitrobenzenesulfonate Synthesis

Established Synthetic Pathways for 4-Formylphenyl 4-nitrobenzenesulfonate

The most prominent and widely utilized method for the synthesis of this compound involves the condensation of 4-Hydroxybenzaldehyde (B117250) with 4-Nitrobenzenesulfonyl Chloride. This pathway is favored for its reliability and the ready availability of the starting materials.

Condensation of 4-Hydroxybenzaldehyde with 4-Nitrobenzenesulfonyl Chloride

The fundamental reaction for synthesizing this compound is the esterification reaction between 4-Hydroxybenzaldehyde and 4-Nitrobenzenesulfonyl Chloride. researchgate.net In this reaction, the hydroxyl group of 4-Hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic sulfur atom of the 4-Nitrobenzenesulfonyl Chloride. This results in the formation of the sulfonate ester bond and the elimination of hydrogen chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride produced, thereby driving the reaction to completion. The choice of base and solvent plays a crucial role in the efficiency of the synthesis.

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the yield and purity of this compound, optimization of reaction parameters is essential. Key strategies include the careful selection of base and solvent, temperature control, and purification methods.

Base and Solvent Selection: A common approach involves the use of pyridine (B92270) as a base and dichloromethane (B109758) as the solvent. Pyridine not only neutralizes the HCl byproduct but can also act as a nucleophilic catalyst. Dichloromethane is an effective solvent as it is relatively inert and facilitates the dissolution of the reactants.

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature. This helps to minimize the formation of side products.

Purification: After the reaction is complete, the crude product is typically washed with water to remove the pyridinium (B92312) hydrochloride salt and any unreacted starting materials. The final product is then purified by recrystallization, commonly from ethanol, to obtain a high-purity crystalline solid. researchgate.net

| Parameter | Condition | Purpose |

| Reactants | 4-Hydroxybenzaldehyde, 4-Nitrobenzenesulfonyl Chloride | Starting materials |

| Base | Pyridine | Neutralizes HCl, can act as a catalyst |

| Solvent | Dichloromethane | Dissolves reactants, inert medium |

| Temperature | 0 °C to room temperature | Controls reaction rate, minimizes side products |

| Purification | Water wash, Recrystallization from ethanol | Removes impurities, yields pure product |

Comparative Analysis of Synthetic Methodologies and Efficiency

While the condensation of 4-Hydroxybenzaldehyde with 4-Nitrobenzenesulfonyl Chloride is the standard method, alternative approaches for the synthesis of aryl sulfonate esters have been developed, offering potential advantages in terms of mildness of reaction conditions, avoidance of corrosive reagents, and improved yields.

Iodobenzene-Catalyzed Synthesis: A metal-free approach involves the use of iodobenzene (B50100) as a catalyst for the C-O cross-coupling of phenols with sulfonic acids. rsc.orgresearchgate.net This method can operate at room temperature and avoids the use of sulfonyl chlorides. rsc.org

Copper-Assisted Synthesis: Copper salts can be employed to catalyze the coupling of hydroxypyridines with sodium sulfinates. researchgate.net This method provides an alternative to the traditional use of sulfonyl chlorides.

Visible-Light-Induced Synthesis: A modern approach utilizes visible light to induce a one-pot, multicomponent reaction of arylazo sulfones, sulfur dioxide surrogates (like DABSO), and alcohols in the presence of a copper catalyst to form sulfonic esters. rsc.org This method is advantageous for its mild reaction conditions.

A comparative analysis of these methodologies is presented below:

| Methodology | Reactants | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Standard Condensation | 4-Hydroxybenzaldehyde, 4-Nitrobenzenesulfonyl Chloride | Pyridine | 0 °C to room temp. | Well-established, reliable | Use of corrosive sulfonyl chloride |

| Iodobenzene-Catalyzed | Phenols, Sulfonic acids | Iodobenzene, Oxidant | Room temperature | Metal-free, mild conditions | May require specific directing groups |

| Copper-Assisted | Hydroxypyridines, Sodium sulfinates | Copper salts | Elevated temperature | Avoids sulfonyl chlorides | Primarily demonstrated for pyridinyl sulfonates |

| Visible-Light-Induced | Arylazo sulfones, Alcohols, DABSO | Copper catalyst, HCl | Visible light, room temp. | Mild conditions, one-pot | Requires specific starting materials |

Innovations in Catalyst Systems for Improved Synthesis Protocols

Recent research has focused on developing innovative catalyst systems to enhance the efficiency, selectivity, and environmental friendliness of sulfonate ester synthesis.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis can be a powerful tool for reactions involving immiscible phases, such as a solid or aqueous base and an organic solvent. phasetransfer.com In the context of this compound synthesis, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could facilitate the transfer of the phenoxide ion (from 4-hydroxybenzaldehyde and a solid base like potassium carbonate) into the organic phase to react with the sulfonyl chloride. This can lead to increased reaction rates, milder conditions, and easier work-up. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable technique to accelerate organic reactions. nih.gov For the synthesis of sulfonate esters, microwave heating can significantly reduce reaction times and potentially improve yields by promoting efficient and uniform heating of the reaction mixture. mdpi.comscribd.com This technique could be applied to the condensation of 4-Hydroxybenzaldehyde and 4-Nitrobenzenesulfonyl Chloride to potentially shorten the synthesis time from hours to minutes.

These innovative approaches, while not yet standard for the synthesis of this compound, represent promising avenues for future process optimization and the development of more sustainable synthetic protocols.

Reactivity and Derivatization Chemistry of 4 Formylphenyl 4 Nitrobenzenesulfonate

Role as an Aldehyde Reactant in Heterocyclic Compound Synthesis

The aldehyde functionality is the primary site of reactivity on 4-Formylphenyl 4-nitrobenzenesulfonate, making it a key component in the construction of various heterocyclic frameworks. The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to attack by nucleophiles, particularly nitrogen-based nucleophiles found in many heterocyclic precursors.

The reaction of aldehydes with primary amines to form imines, also known as Schiff bases, is a fundamental process in organic chemistry. pressbooks.publibretexts.org This reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the aldehyde group in this compound. This initial addition forms a tetrahedral intermediate known as a carbinolamine. pressbooks.publibretexts.org The reaction is typically acid-catalyzed and is reversible. pressbooks.pub Subsequent elimination of a water molecule from the carbinolamine leads to the formation of a C=N double bond, yielding the final imine product. libretexts.org

The general mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of a primary amine attacks the carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of Hydroxyl Group: The oxygen of the hydroxyl group is protonated by an acid catalyst to form a good leaving group (-OH2+).

Elimination of Water: The lone pair on the nitrogen forms a double bond with the carbon, expelling a water molecule.

Deprotonation: A base removes a proton from the nitrogen atom, resulting in the neutral imine and regenerating the acid catalyst. libretexts.org

This imine formation is a crucial step in linking the this compound moiety to other molecules.

Amino-substituted heterocycles are common reactants that undergo condensation reactions with this compound. In these reactions, the exocyclic amino group of the heterocycle acts as the nucleophile, attacking the aldehyde group to form an imine linkage, as described previously. nih.gov This process effectively conjugates the heterocyclic ring system with the phenyl sulfonate structure. This strategy is widely employed for the synthesis of complex molecules where the properties of both the heterocyclic unit and the sulfonate-bearing phenyl ring are desired. The resulting Schiff bases are often stable compounds but can also serve as intermediates for further cyclization or derivatization reactions.

Synthesis of Novel 1,2,4-Triazol-5-one (B2904161) Ring Systems Bearing Sulfonate Moieties

A significant application of this compound is in the synthesis of novel derivatives containing the 1,2,4-triazole-5-one ring system. researchgate.net Triazoles are a class of heterocyclic compounds known for their wide range of biological activities, making them important scaffolds in medicinal chemistry. researchgate.net

The synthesis of these novel conjugates involves a direct condensation reaction between this compound and various 4-amino-1,2,4-triazol-5-one derivatives. researchgate.net In this reaction, the primary amino group at the N-4 position of the triazole ring acts as the nucleophile. The reaction proceeds via the formation of a Schiff base (imine), linking the triazole and the phenyl sulfonate moieties through a C=N bond. researchgate.net The crude product can often be purified by recrystallization from a suitable solvent like ethanol. researchgate.net

The general reaction is outlined below:

Reaction Scheme for the Synthesis of 1,2,4-Triazol-5-one Sulfonate Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|

The versatility of the reaction with 4-amino-1,2,4-triazol-5-one derivatives allows for the creation of a diverse library of new chemical entities. By altering the substituent at the C-3 position of the triazolone ring, a wide array of structurally varied conjugates can be synthesized. This exploration of structural diversity is crucial for structure-activity relationship (SAR) studies in drug discovery, allowing researchers to fine-tune the properties of the final compounds.

Table of Potential Substituents for Generating Structural Diversity

| Substituent (R) on Triazolone Ring | Resulting Conjugate Class |

|---|---|

| Methyl | Alkyl-substituted triazolone sulfonates |

| Ethyl | Alkyl-substituted triazolone sulfonates |

| Propyl | Alkyl-substituted triazolone sulfonates |

| Phenyl | Aryl-substituted triazolone sulfonates |

| Substituted Phenyl | Aryl-substituted triazolone sulfonates |

Generation of Quinazolin-4(3H)-one Frameworks through Reaction Pathways

The quinazolin-4(3H)-one scaffold is another important heterocyclic system found in numerous biologically active compounds. nih.gov this compound can be utilized as a key starting material in the construction of these frameworks. A common synthetic route involves the reaction of an aldehyde with a 2-aminobenzamide (B116534) derivative. researchgate.net

In this pathway, the initial reaction between the aldehyde group of this compound and the primary amino group of 2-aminobenzamide forms an imine intermediate. This is followed by an intramolecular cyclization reaction where the amide nitrogen attacks the imine carbon. Subsequent steps, which may involve oxidation or rearrangement depending on the specific reaction conditions, lead to the formation of the stable, aromatic quinazolin-4(3H)-one ring system. researchgate.netmdpi.com The final product is a 2-substituted quinazolinone, where the substituent at the 2-position is the 4-(4-nitrobenzenesulfonyloxy)phenyl group derived from the starting aldehyde.

Sulfonated Aldehyde Coupling with 3-Amino-2-alkylquinazolin-4(3H)-ones

The formyl group of this compound is a classic electrophile that readily participates in condensation reactions with primary amines. One notable reaction is the coupling with 3-amino-2-alkylquinazolin-4(3H)-ones. researchgate.netresearchgate.netsifisheriessciences.com This reaction proceeds via the nucleophilic attack of the primary amino group of the quinazolinone derivative on the carbonyl carbon of the aldehyde. The subsequent dehydration leads to the formation of a Schiff base, characterized by a carbon-nitrogen double bond (imine). researchgate.netnih.gov

This coupling is a standard method for synthesizing novel quinazolinone-based Schiff bases. ekb.egnih.gov The reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the amino-quinazolinone in a suitable solvent like ethanol, sometimes with a catalytic amount of acid to facilitate dehydration. ekb.egnih.gov The resulting product incorporates both the sulfonated phenyl ring and the quinazolinone scaffold, creating a larger, more complex molecular architecture.

Table 1: Representative Conditions for Schiff Base Formation with 3-Amino-2-methylquinazolin-4(3H)-one

| Aldehyde Reactant | Solvent | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-chlorobenzaldehyde | Ethanol | Reflux, 7h | Schiff Base | 84 | nih.gov |

| 4-hydroxybenzaldehyde (B117250) | Ethanol | Reflux, 7h | Schiff Base | 91 | nih.gov |

| Anisaldehyde | Ethanol | Reflux, 7h | Schiff Base | 46 | nih.gov |

Rational Design and Synthesis of Derivatives for Biological Interrogation

The quinazolinone scaffold is a well-established "privileged" structure in medicinal chemistry, known to be a core component in a wide range of biologically active compounds. ekb.egresearchgate.netmdpi.com The product from the coupling of this compound and a 3-amino-2-alkylquinazolin-4(3H)-one serves as an excellent starting point for the rational design of new derivatives for biological testing. researchgate.netnih.gov

The concept of rational design involves modifying a lead compound to enhance its interaction with a specific biological target, such as an enzyme or receptor. researchgate.net In this context, the quinazolinone-Schiff base derivative can be systematically altered. For instance:

The aryl nosylate (B8438820) portion of the molecule can be modified through reactions like the Suzuki-Miyaura coupling (discussed in section 3.4.1) to introduce diverse aryl or heteroaryl groups.

Substituents on the quinazolinone ring itself can be varied to fine-tune the molecule's steric and electronic properties.

This strategic derivatization allows for the creation of a library of related compounds. These compounds can then be screened for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, with the goal of identifying candidates with improved potency and selectivity. researchgate.netmdpi.com

Utility in Metal-Catalyzed Cross-Coupling Reactions

The nosylate (4-nitrobenzenesulfonate) group is an effective leaving group in metal-catalyzed cross-coupling reactions, functioning as a stable and cost-effective alternative to more common electrophiles like triflates and halides. lookchem.comresearchgate.net This makes this compound a valuable substrate for forming new carbon-carbon bonds.

Investigation of Aryl Nosylates (including this compound) in Suzuki-Miyaura Coupling

Aryl nosylates have been successfully employed as electrophilic partners in Suzuki-Miyaura cross-coupling reactions. lookchem.comthieme.dethieme-connect.com This palladium-catalyzed reaction is a powerful tool for constructing biaryl structures, which are prevalent in pharmaceuticals and materials science. mdpi.comnih.gov In this reaction, the aryl nosylate group of this compound would react with an organoboron reagent (such as a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. lookchem.comnih.gov

The reaction conditions typically involve a palladium source like palladium(II) acetate, a phosphine (B1218219) ligand such as XPhos, and a base like potassium phosphate (B84403) in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures. lookchem.comresearchgate.net The aldehyde group on the 4-Formylphenyl moiety is generally tolerant of these conditions, allowing for the selective formation of a new biaryl bond at the position of the nosylate leaving group. organic-chemistry.org This methodology provides an efficient route to synthesize complex benzaldehyde (B42025) derivatives.

Table 2: Optimized Conditions for Suzuki-Miyaura Coupling of Aryl Nosylates

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | THF | 80 | lookchem.comresearchgate.net |

| Pd₂(dba)₃ | Indolyl Phosphine | K₃PO₄ | Dioxane | 100 | organic-chemistry.org |

Mechanistic Insights into Palladium-Catalyzed Transformations Involving Sulfonate Leaving Groups

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Oxidative Addition : The cycle begins with the oxidative addition of the aryl sulfonate to a palladium(0) complex. acs.org This is often the rate-determining step of the reaction. berkeley.edunih.gov The palladium(0) center inserts into the carbon-oxygen bond of the sulfonate ester, cleaving it to form an arylpalladium(II) complex. berkeley.eduacs.org Studies have shown that the use of hindered phosphine ligands is crucial for facilitating the oxidative addition of less reactive electrophiles like aryl sulfonates. berkeley.eduacs.org The rate of this step can also be accelerated by the presence of anions and the use of more polar solvents. berkeley.edu

Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the arylpalladium(II) complex, displacing the sulfonate leaving group. This process is activated by the base, which forms a boronate species that is more reactive towards transmetalation.

Reductive Elimination : The final step is the reductive elimination from the resulting diarylpalladium(II) complex. This step forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

The efficiency of aryl sulfonates as leaving groups, combined with their stability and ease of preparation, makes them highly valuable in modern organic synthesis. lookchem.comthieme-connect.com

Advanced Spectroscopic and Computational Characterization of 4 Formylphenyl 4 Nitrobenzenesulfonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of 4-Formylphenyl 4-nitrobenzenesulfonate provides critical information about the arrangement of protons on its aromatic rings. The spectrum is characterized by distinct signals corresponding to the aldehyde proton and the aromatic protons of the 4-formylphenyl and 4-nitrophenyl moieties.

The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.9 to 10.2 ppm. This deshielding is due to the strong electron-withdrawing nature of the carbonyl group.

The protons on the two aromatic rings exhibit characteristic splitting patterns, appearing as doublets or doublets of doublets due to ortho- and meta-couplings. The protons on the 4-formylphenyl ring are influenced by both the formyl group and the sulfonate ester linkage. The protons on the 4-nitrophenyl ring are strongly deshielded by the electron-withdrawing nitro group (NO₂) and the sulfonate group. The expected chemical shifts for the aromatic protons are typically observed between 7.4 and 8.5 ppm. For instance, in related nitro-aromatic systems, protons ortho to the nitro group can appear as far downfield as 8.4 ppm. researchgate.net

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde H (-CHO) | 9.9 - 10.2 | Singlet (s) |

| Aromatic H (4-formylphenyl) | 7.4 - 8.0 | Doublet (d) |

| Aromatic H (4-nitrophenyl) | 8.1 - 8.5 | Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Interpretation

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the aldehyde group is highly deshielded and is expected to appear at a chemical shift between 190 and 193 ppm. rsc.org The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon atom directly attached to the nitro group (C-NO₂) is significantly deshielded, with signals appearing around 151 ppm. researchgate.net Conversely, carbons attached to the sulfonate ester oxygen (C-O) and sulfur (C-S) also have characteristic shifts, typically in the 120-150 ppm range. The quaternary carbons and the protonated aromatic carbons can be distinguished, often with the aid of techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 193 |

| Aromatic C-NO₂ | ~151 |

| Aromatic C-O | 145 - 150 |

| Aromatic C-S | 140 - 145 |

| Aromatic CH | 122 - 135 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The presence of a strong band around 1700-1710 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. researchgate.net The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1520 and 1560 cm⁻¹, and a symmetric stretch between 1345 and 1390 cm⁻¹. researchgate.net

The sulfonate group (SO₃) also has characteristic strong absorption bands. The asymmetric S=O stretching vibration is observed in the 1350-1400 cm⁻¹ region, while the symmetric S=O stretch appears around 1175-1200 cm⁻¹. The C-O-S ester linkage can be identified by stretching vibrations in the 1000-1060 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for this compound This table is generated based on characteristic vibrational frequencies for the specified functional groups.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1700 - 1710 |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1345 - 1390 |

| Sulfonate (S=O) | Asymmetric Stretching | 1350 - 1400 |

| Sulfonate (S=O) | Symmetric Stretching | 1175 - 1200 |

| Sulfonate Ester (C-O-S) | Stretching | 1000 - 1060 |

| Aromatic (C-H) | Stretching | > 3000 |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy.

For this compound, the molecular formula is C₁₃H₉NO₆S. The theoretical monoisotopic mass calculated for this formula is 307.015058 Da. chemspider.com HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula. LC-MS/MS can be further employed to assess the purity of the compound and to study its fragmentation patterns, which can provide additional structural verification.

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry, particularly methods based on quantum mechanics, offers profound insights into molecular structure, stability, and electronic properties, complementing experimental data.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that can predict various molecular properties with a high degree of accuracy. globalresearchonline.net For this compound, DFT calculations are employed to determine the most stable three-dimensional conformation (geometric optimization) and to analyze its electronic structure.

Geometric optimization calculations provide detailed information on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data if available (e.g., from X-ray crystallography).

Analysis of the electronic structure involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and electronic transition properties. researchgate.net DFT can also be used to simulate spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra. globalresearchonline.net The results of these calculations provide a deeper understanding of the molecule's behavior at a subatomic level.

Academic Research Applications of 4 Formylphenyl 4 Nitrobenzenesulfonate Derivatives

Development of Novel Chemical Entities with Demonstrated Bioactivity

The structural framework of 4-Formylphenyl 4-nitrobenzenesulfonate is a key component in the synthesis of various derivatives that have been investigated for their potential biological activities. The ability to introduce a range of functionalities by leveraging its reactive sites has led to the generation of chemical libraries targeting different therapeutic areas.

Derivatives incorporating the 1,2,4-triazole (B32235) nucleus, synthesized from this compound, have been a focal point of antimicrobial research. The modification of natural products by incorporating a triazole moiety is a recognized strategy for developing potent antimicrobial analogues. The resulting sulfonate-containing triazole compounds have been evaluated against a spectrum of pathogens.

For instance, a series of novel 1,2,4-triazol-5-one (B2904161) derivatives were synthesized using this compound as a key intermediate. wiserpub.com These compounds were subsequently screened for their antimicrobial properties. Research has shown that sulfonate and sulfonamide-containing triazole derivatives can exhibit significant antibacterial and antifungal activities. dntb.gov.uaorientjchem.orgwiserpub.com Studies on sulfonamide-1,2,4-triazole derivatives revealed that Gram-negative bacteria appear to be more sensitive to these compounds than Gram-positive species. orientjchem.orgwiserpub.com In some cases, the antimicrobial efficacy of synthesized triazoles was found to be comparable to standard antibiotics like streptomycin. orientjchem.orgwiserpub.com The incorporation of a triazole scaffold has been highlighted as being crucial for the antibacterial effects observed. dntb.gov.ua

| Compound Type | Target Organism | Activity Measurement | Observed Efficacy |

|---|---|---|---|

| Triazole/Sulfonate Analogue 5e | S. pneumoniae | IC50 | 62.53 µg/mL dntb.gov.ua |

| Triazole/Sulfonate Analogue 5e | E. faecalis | IC50 | 36.66 µg/mL dntb.gov.ua |

| Triazole/Sulfonate Analogue 5e | E. coli | IC50 | 15.28 µg/mL dntb.gov.ua |

| Triazole/Sulfonate Analogue 5u | S. pneumoniae | IC50 | 39.33 µg/mL dntb.gov.ua |

| Triazole/Sulfonate Analogue 5u | E. faecalis | IC50 | 61.09 µg/mL dntb.gov.ua |

| Triazole/Sulfonate Analogue 5u | E. coli | IC50 | 22.57 µg/mL dntb.gov.ua |

The synthesis of chemical libraries derived from precursors like this compound has also extended to the discovery of compounds with antioxidant potential. Various heterocyclic systems, including quinazolinones and triazoles, have been shown to possess antioxidant capabilities. nih.govresearchgate.netnih.gov

Compounds containing a sulfonic acid group have demonstrated notable antioxidant properties. impactfactor.org For example, a study on non-acidic 4-methylbenzenesulfonate-based derivatives, developed as aldose reductase inhibitors, also revealed antioxidant effects; the lead compound significantly increased levels of the antioxidant enzymes glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) while decreasing levels of the oxidative stress marker malondialdehyde (MDA). nih.gov Furthermore, research into quinazolinone derivatives has established that their antioxidant activity is influenced by the substitution pattern, with phenolic groups playing a key role in enhancing antiradical activity. mdpi.com The linkage of a quinazolin-4(3H)-one heterocycle with polyphenolic compounds can significantly boost its free-radical scavenging ability. mdpi.com Similarly, benzaldehyde (B42025) and its derivatives are known to possess antioxidant activity. researchgate.netmdpi.com This body of research indicates that chemical libraries originating from this compound, which combines a benzaldehyde moiety with a sulfonate group, are promising sources for novel antioxidant agents.

A significant application of derivatives from this compound is in the design of inhibitors for aldose reductase (AKR1B1), an enzyme implicated in diabetic complications. nih.govholycrossngl.edu.in The quinazolinone scaffold has been a major focus in the development of potent and selective aldose reductase inhibitors (ARIs). nih.gov

Researchers have designed and synthesized novel series of quinazolin-4(1H)-one derivatives, demonstrating potent inhibitory activities with IC50 values ranging from the low nanomolar to the micromolar scale. nih.govmdpi.com Structure-activity relationship (SAR) studies have emphasized the importance of specific structural features on the quinazolinone scaffold for achieving high efficacy and selectivity. For example, the presence of an N1-acetic acid group and an N3-benzyl group with electron-withdrawing substituents has been shown to be critical for potent and selective AKR1B1 inhibition. nih.gov One of the most active compounds identified in a study, compound 5g, exhibited an exceptionally high inhibition activity and a selectivity index of 1190.8. nih.gov Another study reported a quinazolinone-based compound (5i) with an IC50 value of 2.56 nM, making it nearly 70 times more active than the marketed ARI, epalrestat. mdpi.com

| Compound Scaffold | Compound ID | IC50 Value | Selectivity Index |

|---|---|---|---|

| Quinazolin-4(1H)-one | 5g | 0.015 µM nih.gov | 1190.8 nih.gov |

| Quinazolinone-based 2,4-thiazolidinedione-3-acetic acid | 5i | 2.56 nM (0.00256 µM) mdpi.com | Not Reported |

| Quinazolin-4(1H)-one | General Series | 0.015 to 31.497 µM nih.gov | Not Reported |

Contribution to Heterocyclic Chemistry and Drug Discovery Programs

This compound is a valuable building block in heterocyclic chemistry, facilitating the synthesis of compound libraries for drug discovery. Its structure allows for the introduction of a heterocyclic core, such as a triazole ring, via reactions involving the aldehyde and subsequent or prior displacement of the sulfonate group.

For example, it is used in the synthesis of 1,2,4-triazol-5-one derivatives, which are bioactive heterocyclic compounds with a recognized place in drug design. wiserpub.com The aldehyde function provides a reactive handle for condensation reactions, while the nitrobenzenesulfonate moiety acts as an efficient leaving group in nucleophilic substitution reactions. This dual reactivity enables the construction of complex heterocyclic systems. Related structures, like 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, are also employed as key intermediates for preparing other formyl-triazoles, which are themselves useful in further synthetic transformations. isres.org The strategic use of such intermediates is fundamental to drug discovery programs, where the goal is to generate molecular diversity to explore new pharmacological targets.

Role as an Intermediate in the Synthesis of Benzaldehyde Compounds for Broader Chemical Utility

Beyond its direct use in creating bioactive molecules, this compound functions as a strategic intermediate for preparing a wide array of substituted benzaldehyde compounds. The 4-nitrobenzenesulfonate group serves as an excellent leaving group, allowing for facile nucleophilic aromatic substitution to introduce a variety of ether linkages at the para-position relative to the formyl group.

This synthetic strategy effectively uses the sulfonate as a protecting or activating group for the phenolic hydroxyl of 4-hydroxybenzaldehyde (B117250). Once the desired substitution at the phenolic position is achieved, the preserved aldehyde group is available for a vast range of chemical transformations. These include, but are not limited to, Wittig reactions, Knoevenagel condensations, reductions to benzyl (B1604629) alcohols, oxidations to benzoic acids, and reductive aminations to form benzylamines. This utility makes it a key precursor for producing multifunctional aromatic compounds that are themselves intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Unconventional Reaction Pathways and Catalytic Systems for Derivatization

Future synthetic explorations of 4-Formylphenyl 4-nitrobenzenesulfonate are expected to move beyond conventional transformations, venturing into innovative catalytic systems and reaction pathways to unlock novel derivatives. The inherent bifunctionality of the molecule presents a unique opportunity for selective and sequential functionalization, demanding the development of sophisticated catalytic strategies.

One promising avenue lies in the realm of transition-metal-catalyzed C-H functionalization . avantium.com This powerful tool could enable the direct modification of the aromatic rings of this compound, bypassing the need for pre-functionalized starting materials. For instance, palladium-catalyzed methodologies, which have shown success in the meta-C-H functionalization of masked aromatic aldehydes, could be adapted to introduce a variety of substituents, such as aryl or amino groups, at specific positions on the phenyl rings. avantium.com The aldehyde group could serve as a transient directing group, guiding the catalyst to a specific C-H bond for activation. nih.govmdpi.com

Furthermore, the development of bifunctional catalysts could revolutionize the derivatization of this compound. avantium.comacs.orgacs.org These catalysts, possessing two distinct active sites, could facilitate tandem or one-pot reactions, targeting both the aldehyde and the sulfonate ester functionalities in a controlled manner. For example, a catalyst with both a Lewis acidic site to activate the aldehyde and a transition metal center for cross-coupling reactions at the sulfonate group could streamline the synthesis of complex molecules.

The exploration of unconventional activation methods is another exciting frontier. Electrochemical synthesis, for instance, offers a green and efficient alternative for the formation of sulfonate esters and could be explored for the derivatization of the nitrobenzenesulfonate moiety under mild conditions. wikipedia.org Similarly, photoredox catalysis could open up new reaction pathways for the functionalization of both aromatic rings, driven by visible light.

The following table summarizes potential unconventional catalytic approaches for the derivatization of this compound:

| Catalytic Approach | Potential Application to this compound | Expected Outcome |

| Palladium-Catalyzed C-H Functionalization | Selective arylation or amination of the aromatic rings. | Novel substituted derivatives with tailored electronic properties. |

| Bifunctional Catalysis | Tandem reactions involving both the aldehyde and sulfonate ester groups. | Streamlined synthesis of complex multifunctional molecules. |

| Electrochemical Synthesis | Derivatization of the nitrobenzenesulfonate moiety. | Green and efficient synthesis of novel sulfonate ester analogs. |

| Photoredox Catalysis | Light-driven functionalization of the aromatic systems. | Access to unique reactive intermediates and products. |

Integration of this compound Derivatives into Advanced Material Sciences

The unique electronic and structural features of this compound and its derivatives make them promising candidates for a new generation of advanced materials. rsc.orgidu.ac.idresearchgate.netmdpi.com The combination of an electron-withdrawing nitro group and a versatile formyl group on a rigid aromatic framework provides a blueprint for designing materials with tailored optical, electronic, and thermal properties.

In the field of polymer science , derivatives of this compound could serve as functional monomers. scirp.org The aldehyde group can participate in various polymerization reactions, such as condensation polymerization with diamines to form polyimines, or be converted to other polymerizable functionalities. The presence of the nitrobenzenesulfonate group can impart desirable properties to the resulting polymers, such as high thermal stability, flame retardancy, and specific solubility characteristics. Research in this area could lead to the development of high-performance polymers for applications in aerospace, electronics, and automotive industries.

The strong dipole moment and hyperpolarizability associated with nitro-substituted aromatic compounds suggest that derivatives of this compound could exhibit significant nonlinear optical (NLO) properties . By strategically modifying the molecule to enhance its asymmetric charge distribution, for instance, through the introduction of electron-donating groups, it may be possible to create materials for applications in optical communications, data storage, and optical limiting.

Furthermore, the formyl group can be utilized as a reactive handle to graft these molecules onto surfaces or incorporate them into larger supramolecular assemblies. This could lead to the development of functional surfaces with tunable wettability, adhesion, or sensing capabilities. The nitro group, being a strong electron acceptor, could also facilitate the formation of charge-transfer complexes with electron-rich molecules, opening up possibilities in the design of organic conductors and electronic sensors. libretexts.org

The following table outlines potential applications of this compound derivatives in material sciences:

| Material Science Application | Role of this compound Derivative | Potential Impact |

| High-Performance Polymers | Functional monomer in polymerization reactions. | Development of polymers with enhanced thermal stability and flame retardancy. |

| Nonlinear Optical Materials | Chromophore with a large hyperpolarizability. | Creation of materials for advanced optical and photonic technologies. |

| Functional Surfaces | Building block for surface modification. | Design of surfaces with tailored properties for sensing and other applications. |

| Organic Electronics | Component in charge-transfer complexes. | Development of novel organic conductors and electronic materials. |

Synergistic Approaches Combining Computational Predictions with Experimental Validation

The synergy between computational chemistry and experimental synthesis will be instrumental in accelerating the discovery and optimization of this compound derivatives and their applications. manchester.ac.uk Computational modeling can provide invaluable insights into the reactivity, properties, and potential applications of this compound, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of this compound and its derivatives. These calculations can elucidate the effects of different substituents on the molecule's properties, such as its dipole moment, polarizability, and frontier molecular orbital energies. This information is crucial for designing molecules with specific electronic and optical properties for applications in materials science.

Computational methods can also be used to investigate reaction mechanisms . For instance, the hydrolysis of sulfonate esters has been a subject of computational studies, with debates over whether the reaction proceeds through a stepwise or concerted mechanism. acs.orggoogle.com Similar computational approaches can be applied to predict the reactivity of the aldehyde and sulfonate ester groups in this compound, helping to identify the most favorable conditions for selective derivatization.

Furthermore, molecular docking and dynamics simulations can be utilized to predict the interactions of this compound derivatives with biological targets or material interfaces. This could guide the design of new pharmaceuticals or functional materials with specific binding or interfacial properties.

The integration of computational predictions with experimental validation creates a powerful feedback loop. Computational results can guide the synthesis of promising candidate molecules, and the experimental characterization of these molecules can then be used to refine and validate the computational models.

The following table highlights the synergistic role of computational and experimental approaches:

| Research Area | Computational Prediction | Experimental Validation |

| Reaction Mechanism | Prediction of transition states and reaction pathways. | Kinetic studies and product analysis. |

| Material Properties | Calculation of electronic and optical properties. | Spectroscopic and device characterization. |

| Biological Activity | Molecular docking and binding free energy calculations. | In vitro and in vivo biological assays. |

Sustainable Chemical Synthesis and Application Development of this compound and its Analogs

In line with the growing emphasis on green chemistry, future research on this compound and its analogs must prioritize the development of sustainable synthetic methods and applications. scirp.org This involves minimizing waste, reducing energy consumption, and utilizing renewable resources throughout the entire lifecycle of the compound.

The development of greener synthetic protocols is a key aspect of this endeavor. This includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalytic systems that can be recycled and reused. scirp.orgnih.gov For example, the synthesis of sulfonate esters can be achieved using recyclable ionic liquids that act as both the solvent and the nucleophilic reagent, eliminating the need for volatile organic compounds. scirp.org Catalytic sulfonation processes also offer a more sustainable alternative to traditional stoichiometric methods.

Atom economy will be a guiding principle in the design of new synthetic routes. Reactions that maximize the incorporation of all starting materials into the final product, such as C-H activation and addition reactions, will be favored over those that generate significant amounts of byproducts. manchester.ac.uk

The exploration of biocatalysis and enzymatic transformations also holds great promise for the sustainable synthesis and derivatization of this compound. manchester.ac.uk Enzymes can offer high selectivity and operate under mild reaction conditions, reducing the environmental impact of chemical processes. For instance, enzymatic C-H activation could provide a highly selective and sustainable route for the functionalization of the aromatic rings. manchester.ac.uk

Beyond synthesis, the development of sustainable applications is crucial. This involves designing derivatives that are biodegradable or can be easily recycled after their intended use. For example, incorporating cleavable linkages into polymers derived from this compound could facilitate their degradation and recycling.

The principles of sustainable chemistry that can be applied to the lifecycle of this compound are summarized in the table below:

| Lifecycle Stage | Sustainable Approach | Potential Benefit |

| Synthesis | Use of recyclable catalysts and green solvents. | Reduced waste and environmental impact. |

| Derivatization | High atom economy reactions (e.g., C-H activation). | Minimized byproduct formation. |

| Application | Design for biodegradability or recyclability. | Reduced persistence in the environment. |

| End-of-Life | Development of efficient recycling processes. | Circular economy for derived materials. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。